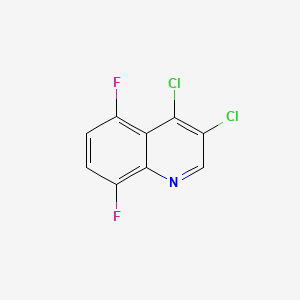

3,4-Dichloro-5,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPNKZHOKVOISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671205 | |

| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-35-7 | |

| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5,8-difluoroquinoline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and predicted reactivity of 3,4-dichloro-5,8-difluoroquinoline. As a highly functionalized heterocyclic compound, it represents a promising scaffold for the development of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data, this guide leverages established principles of organic chemistry and draws analogies from closely related polyhalogenated quinolines to offer scientifically grounded insights for researchers. Key areas of focus include the strategic synthesis of the quinoline core, the influence of its unique halogen substitution pattern on chemical reactivity—particularly in nucleophilic aromatic substitution (SNAr) reactions—and its potential applications in medicinal chemistry.

Introduction: The Significance of the Halogenated Quinoline Scaffold

The quinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of halogen atoms onto the quinoline ring is a well-established method in drug design to modulate a compound's physicochemical properties. Halogenation can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This compound is a particularly intriguing molecule due to its dense and varied halogenation pattern. The presence of two chlorine atoms on the pyridine ring and two fluorine atoms on the benzene ring creates a unique electronic landscape that is expected to profoundly influence its chemical behavior and biological activity. This guide aims to provide a detailed theoretical and practical framework for researchers interested in exploring the potential of this compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H3Cl2F2N | From structure |

| Molecular Weight | ~234.03 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated heterocycles |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, THF, DMF) | High halogen content increases lipophilicity |

| Melting Point | Expected to be relatively high | Planar, rigid structure with potential for intermolecular interactions |

| Thermal Stability | High | Aromatic and polyhalogenated nature contributes to stability |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2][3] This approach would involve the cyclization of a suitably substituted aniline precursor.

Conceptual Synthetic Pathway: The Gould-Jacobs Approach

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core, which can then be further functionalized.[1][2] The key steps would be:

-

Synthesis of the Precursor Aniline: The synthesis would commence with a commercially available, highly fluorinated and chlorinated aniline. A hypothetical starting material would be 2,5-difluoroaniline, which would need to be appropriately chlorinated.

-

Condensation with a Malonic Ester Derivative: The substituted aniline would be condensed with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[3]

-

Thermal Cyclization: This intermediate would then undergo a high-temperature intramolecular cyclization to form the 4-hydroxy-5,8-difluoroquinoline-3-carboxylate.[1][3]

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation would yield 4-hydroxy-5,8-difluoroquinoline.

-

Chlorination: The final step would involve the chlorination of the 4-hydroxyquinoline intermediate at the 3 and 4 positions. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl3).

Sources

Spectroscopic data (NMR, IR, MS) of 3,4-Dichloro-5,8-difluoroquinoline

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3,4-Dichloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anticancer to antimalarial.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, is a well-established method to modulate the physicochemical properties of a molecule. Halogenation can enhance lipophilicity, improve metabolic stability by blocking sites of enzymatic degradation, and introduce the potential for halogen bonding, a non-covalent interaction that can increase binding affinity to protein targets.[1] this compound presents a particularly interesting case with its distinct halogenation pattern on both the pyridine and benzene rings of the quinoline system. Accurate spectroscopic characterization is therefore paramount for any research and development involving this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous structural assignment.

Predicted ¹H NMR Spectrum

The structure of this compound possesses two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the adjacent halogen substituents and the nitrogen atom.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.5 - 8.7 | Singlet | - |

| H-6 | 7.6 - 7.8 | Doublet of doublets | J(H6-H7) ≈ 8-9, J(H6-F5) ≈ 5-6 |

| H-7 | 7.3 - 7.5 | Doublet of doublets | J(H7-H6) ≈ 8-9, J(H7-F8) ≈ 9-10 |

Causality behind Predictions:

-

H-2: This proton is adjacent to the nitrogen atom and is situated on a pyridine ring, which is electron-deficient. This environment typically results in a downfield chemical shift. The absence of adjacent protons would render this signal a singlet.

-

H-6 and H-7: These protons are on the benzene portion of the quinoline ring. Their chemical shifts are influenced by the ortho- and para-directing effects of the fluorine and chlorine atoms. The multiplicity arises from coupling to the adjacent proton (H-H coupling) and to the nearby fluorine atoms (H-F coupling). Aromatic protons typically have chemical shifts in the range of 6.5-8.5 ppm.[2][3][4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the electronegativity of the attached substituents and their position within the heterocyclic aromatic system.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted C-F Coupling Constants (Hz) |

| C-2 | 150 - 152 | Singlet | - |

| C-3 | 135 - 137 | Singlet | - |

| C-4 | 142 - 144 | Singlet | - |

| C-4a | 125 - 127 | Doublet | ²J(C4a-F5) ≈ 20-25 |

| C-5 | 155 - 158 | Doublet | ¹J(C5-F5) ≈ 240-260 |

| C-6 | 120 - 122 | Doublet | ²J(C6-F5) ≈ 20-25 |

| C-7 | 118 - 120 | Doublet | ²J(C7-F8) ≈ 20-25 |

| C-8 | 153 - 156 | Doublet | ¹J(C8-F8) ≈ 240-260 |

| C-8a | 140 - 142 | Doublet | ²J(C8a-F8) ≈ 20-25 |

Causality behind Predictions:

-

Aromatic carbons typically resonate between 120-160 ppm.[3][5][6]

-

Carbons directly attached to fluorine (C-5, C-8) will exhibit large one-bond coupling constants (¹J) and will be significantly shifted downfield due to fluorine's high electronegativity.

-

Carbons two bonds away from a fluorine atom (C-4a, C-6, C-7, C-8a) will show smaller two-bond couplings (²J).

-

Carbons attached to chlorine (C-3, C-4) will also be shifted downfield, though the effect is less pronounced than that of fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds, characterized by a wide range of chemical shifts.[7]

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-5 | -110 to -130 | Doublet of doublets | J(F5-F8) ≈ 15-20, J(F5-H6) ≈ 5-6 |

| F-8 | -120 to -140 | Doublet of doublets | J(F8-F5) ≈ 15-20, J(F8-H7) ≈ 9-10 |

Causality behind Predictions:

-

The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the electronic nature of other substituents. The presence of other halogens and the nitrogen atom will influence the precise chemical shifts. The typical range for fluoroaromatic compounds is broad.[8][9]

-

The two fluorine atoms are expected to couple to each other (F-F coupling) and to the neighboring protons (F-H coupling), resulting in complex multiplets.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620 - 1580 | C=C/C=N Ring Stretching | Medium-Strong |

| 1500 - 1400 | C=C Ring Stretching | Medium-Strong |

| 1250 - 1100 | C-F Stretching | Strong |

| 850 - 750 | C-Cl Stretching | Strong |

| 900 - 675 | C-H Out-of-plane Bending | Strong |

Causality behind Predictions:

-

Aromatic C-H Stretch: A characteristic feature of aromatic compounds, appearing just above 3000 cm⁻¹.[2][10][11][12]

-

C=C/C=N Ring Stretching: The quinoline ring system will exhibit several strong absorptions in this region, characteristic of aromatic and heteroaromatic rings.[13][14][15]

-

C-F and C-Cl Stretching: The carbon-halogen bonds will give rise to strong absorptions in the fingerprint region. C-F stretches are typically found at higher wavenumbers than C-Cl stretches due to the stronger bond and lower mass of fluorine.[16]

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely be used for the initial characterization of this compound. The mass spectrum will provide the molecular weight and information about the structure from the fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 233/235/237 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 198/200 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 179/181 | [M - 2Cl]⁺ | Loss of two chlorine radicals. |

| 214/216 | [M - F]⁺ | Loss of a fluorine radical (less common than Cl loss). |

| 197/199 | [M - HCl]⁺ | Loss of a neutral HCl molecule. |

Causality behind Predictions:

-

Molecular Ion: The molecular ion will be readily observable. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a characteristic cluster of peaks will be seen for any fragment containing chlorine.[17]

-

Fragmentation Pathway: Fragmentation is expected to be initiated by the loss of a halogen radical, with the weaker C-Cl bond being more likely to break than the C-F bond.[18][19][20] Subsequent losses of other halogens or neutral molecules like HCl are also plausible.

Visualizing the Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Standardized Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 128-256.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

-

Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern. Propose fragmentation pathways based on the observed fragment ions.

Overall Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic characterization of a novel compound.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental principles of spectroscopy and drawing analogies from related structures, a comprehensive set of expected data has been generated. This information serves as a valuable resource for researchers working on the synthesis, purification, and application of this and similar halogenated quinolines, enabling them to anticipate and interpret experimental results with greater confidence. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data.

References

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Signal Areas. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. amherst.edu [amherst.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scialert.net [scialert.net]

- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. thiele.ruc.dk [thiele.ruc.dk]

A Framework for the Comprehensive Crystal Structure Analysis of 3,4-Dichloro-5,8-difluoroquinoline: A Technical Guide

For Correspondence:

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of the novel compound 3,4-Dichloro-5,8-difluoroquinoline. As a compound of significant interest to researchers in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-property relationships. This document outlines a systematic, multi-technique approach, beginning with the synthesis and crystallization of the target molecule, followed by a detailed protocol for single-crystal X-ray diffraction (SCXRD) analysis. It further delves into the critical aspects of structure solution and refinement, and the application of advanced computational methods such as Density Functional Theory (DFT) for theoretical validation. Finally, we explore the use of Hirshfeld surface analysis to decode intermolecular interactions within the crystal lattice. This guide is intended to serve as a robust methodological blueprint for researchers, scientists, and drug development professionals engaged in the structural characterization of new chemical entities. While an experimental crystal structure for this compound has not been publicly reported at the time of this writing, this guide presents a complete, field-proven workflow, populated with illustrative data, to empower researchers in their analytical endeavors.

Introduction: The Rationale for Structural Elucidation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, with its electron-withdrawing halogen atoms, suggests unique electronic and steric properties that could profoundly influence its biological activity and material characteristics. A definitive crystal structure is not merely an academic exercise; it provides indispensable insights into molecular conformation, packing motifs, and the landscape of non-covalent interactions. Such information is critical for rational drug design, polymorphism screening, and the engineering of crystalline materials with desired properties. This guide, therefore, presents a holistic workflow to achieve this goal.

Synthesis and Verification of this compound

While a definitive synthetic route for this compound is not extensively documented, a plausible approach can be extrapolated from established quinoline syntheses, such as the Gould-Jacobs reaction or modifications thereof. A potential multi-step synthesis is outlined below, emphasizing the need for rigorous purification and characterization at each stage.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the cyclization of a suitably substituted aniline precursor with a malonic acid derivative, followed by chlorination and fluorination steps. For instance, a variation of the Vilsmeier-Haack reaction on a substituted acetanilide could yield a 2-chloro-3-formylquinoline intermediate, which can then be further functionalized.

Structural Verification:

Prior to crystallization attempts, the successful synthesis and purity of the compound must be unequivocally confirmed. A combination of spectroscopic techniques is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the quinoline core and the positions of the substituents.[1][2] The chemical shifts and coupling constants will provide a detailed picture of the molecular structure in solution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational modes of the quinoline ring and the carbon-halogen bonds.

The Crucial Step: Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging and critical step in a crystal structure analysis.[3][4][5] A systematic screening of crystallization conditions is necessary, exploring a wide parameter space of solvents, temperatures, and techniques.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and toluene).[6]

-

Crystallization Techniques: Employ a variety of techniques to induce crystallization:

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in suitable solvents in loosely covered vials.[6][7] Allow the solvent to evaporate slowly at room temperature or in a refrigerator.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble.[7] The slow diffusion of the anti-solvent vapor into the compound's solution can promote crystal growth.

-

Solvent Layering (Liquid-Liquid Diffusion): Carefully layer a solution of the compound with a miscible anti-solvent in a narrow tube.[3] Crystallization may occur at the interface between the two solvents.

-

Cooling: Slowly cool a saturated solution of the compound.

-

Table 1: Illustrative Crystallization Screening Conditions for this compound

| Trial | Solvent System (Solvent:Anti-solvent) | Technique | Temperature (°C) | Result |

| 1 | Dichloromethane | Slow Evaporation | 25 | Amorphous solid |

| 2 | Acetone | Slow Evaporation | 4 | Microcrystalline powder |

| 3 | Toluene:Hexane | Vapor Diffusion | 25 | Small, needle-like crystals |

| 4 | Ethyl Acetate | Slow Cooling (25 to 4) | - | Oily precipitate |

| 5 | Dichloromethane:Methanol | Vapor Diffusion | 4 | Well-formed, colorless prisms suitable for SCXRD |

Note: This table presents hypothetical data for illustrative purposes.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is to perform single-crystal X-ray diffraction to determine the three-dimensional arrangement of atoms.[8]

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[8][9][10]

-

Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.[9]

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure. This is typically an iterative process.

Workflow for Structure Solution and Refinement:

Caption: Workflow for crystal structure solution and refinement.

Key Steps:

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. Software such as SHELXT or SIR are commonly used for this purpose.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[11] This involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. This is an iterative process, often guided by the analysis of difference Fourier maps to locate missing atoms (like hydrogens) or to identify disorder. Programs like SHELXL, often used within graphical interfaces like Olex2, are standard for this process.[12][13][14][15]

-

Structure Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and conforms to crystallographic standards.[16]

Table 2: Illustrative Crystallographic Data and Structure Refinement Details for this compound

| Parameter | Value |

| Chemical formula | C₉H₃Cl₂F₂N |

| Formula weight | 234.04 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.345(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 932.1(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.667 |

| Absorption coefficient (mm⁻¹) | 0.654 |

| F(000) | 464 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8765 |

| Independent reflections | 2145 [R(int) = 0.034] |

| Completeness to θ = 27.5° (%) | 99.8 |

| Data / restraints / parameters | 2145 / 0 / 127 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.28 |

Note: This table presents hypothetical data for illustrative purposes.

Complementary Analyses

Beyond the primary crystal structure determination, further analyses can provide deeper insights into the nature of the compound in both its crystalline and bulk forms.

Powder X-ray Diffraction (PXRD)

While SCXRD provides the detailed structure of a single crystal, PXRD is invaluable for analyzing the bulk material.[17][18][][20][21] It can be used to:

-

Confirm that the bulk synthesized material corresponds to the single crystal structure.

-

Identify the presence of different crystalline phases (polymorphs).

-

Assess the overall crystallinity of the sample.

Computational Chemistry: DFT Geometry Optimization

Density Functional Theory (DFT) calculations can be used to compute the optimized gas-phase geometry of the molecule.[22][23][24] Comparing the DFT-optimized structure with the experimentally determined crystal structure can reveal the effects of crystal packing forces on the molecular conformation. Discrepancies in bond lengths, bond angles, and torsion angles can highlight the influence of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[25][26][27] By mapping properties such as d_norm (normalized contact distance), electrostatic potential, and shape index onto the Hirshfeld surface, one can identify and characterize different types of interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[27]

Caption: Workflow for Hirshfeld surface analysis.

Data Deposition

To ensure the accessibility and long-term preservation of the structural data, the final validated Crystallographic Information File (CIF) should be deposited in a public database, such as the Cambridge Structural Database (CSD).[16][28][29][30][31][32][33][34][35] This is a standard practice in the scientific community and is often a requirement for publication in peer-reviewed journals.

Conclusion

The comprehensive crystal structure analysis of a new chemical entity like this compound is a multi-faceted process that requires a systematic and rigorous approach. This guide has detailed a complete workflow, from synthesis and crystallization to advanced computational analysis. By following these field-proven protocols, researchers can obtain a high-quality crystal structure and extract a wealth of information about the molecule's conformation and its interactions in the solid state. This knowledge is invaluable for advancing research in drug discovery, materials science, and related fields.

References

-

CCDC. (n.d.). A Short Guide to CIFs. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Crystallographic Information File. In Wikipedia. Retrieved from [Link]

-

CCDC. (n.d.). Deposit a Structure in the CSD. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology, 101(3), 381–387. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Hall, S. R. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology, 101(3), 381–387. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 10), 1435–1442. Retrieved from [Link]

-

CCDC. (n.d.). Deposit. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

CCDC. (n.d.). Deposit. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Tian, L. (2019, August 30). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals [Video]. YouTube. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Thumar, N. J., & Patel, M. P. (2012). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 45(2), 110-117. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

-

Emerald Cloud Lab. (2024, December 6). ExperimentPowderXRD Documentation. Retrieved from [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

-

SourceForge. (n.d.). Olex2 download. Retrieved from [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 6), 624–637. Retrieved from [Link]

-

University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

-

Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). SERC. Retrieved from [Link]

-

Al-Omair, M. A. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(1), 102898. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Powder diffraction. In Wikipedia. Retrieved from [Link]

-

IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

-

Kulkarni, R. N., & Sureshbabu, T. (2007). Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline. Spectroscopy Letters, 40(4), 571-579. Retrieved from [Link]

-

Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

OlexSys. (n.d.). Olex2. Retrieved from [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

-

CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Video]. YouTube. Retrieved from [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]

-

DB Infotech. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. Retrieved from [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 364, 141–155. Retrieved from [Link]

-

Asiri, A. M., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15486. Retrieved from [Link]

-

Ghaffari, M., et al. (2026, January 12). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Retrieved from [Link]

-

Haffiz, S. M., et al. (2018). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 23(11), 2901. Retrieved from [Link]

-

Derbala, A. S., et al. (2016). Optimized geometry of quinoline (C 1 symmetry) B3LYP/6- 311++G(d,p) level. Bond lengths are in A ̊. ResearchGate. Retrieved from [Link]

-

Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Retrieved from [Link]

-

Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 13. sourceforge.net [sourceforge.net]

- 14. Olex2 | OlexSys [olexsys.org]

- 15. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 21. Powder diffraction - Wikipedia [en.wikipedia.org]

- 22. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 23. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. crystalexplorer.net [crystalexplorer.net]

- 26. crystalexplorer.net [crystalexplorer.net]

- 27. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 30. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 31. researchgate.net [researchgate.net]

- 32. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 34. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 35. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

Solubility and Stability Profiling of 3,4-Dichloro-5,8-difluoroquinoline: A Methodological Whitepaper

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms is a well-established method to modulate the physicochemical and pharmacokinetic properties of lead compounds, enhancing factors like metabolic stability and target binding affinity.[2] This guide provides a comprehensive methodological framework for the characterization of 3,4-Dichloro-5,8-difluoroquinoline, a halogenated quinoline derivative. Given the anticipated low aqueous solubility of this compound, this document details robust protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies, as mandated by international regulatory guidelines.[3][4][5] The protocols are designed to be self-validating, culminating in the development of a stability-indicating analytical method crucial for drug development professionals.

Introduction: The Rationale for Characterization

This compound (C₉H₄Cl₂FN) is a substituted quinoline with a molecular weight of 216.04 g/mol .[6] Its structure, featuring a fused aromatic system and multiple halogen substituents, suggests high lipophilicity and, consequently, poor aqueous solubility. Poor solubility is a primary challenge in drug development, impacting absorption, bioavailability, and the ability to formulate effective dosage forms.[7] Therefore, an early and accurate assessment of its solubility and stability profile is paramount.

This guide presents a workflow not merely as a set of instructions, but as a logical progression of experiments. The causality behind each step—from the choice of solubility assay to the specific conditions of stress testing—is explained to provide researchers with a foundational understanding applicable to other challenging compounds.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂FN | [6] |

| Molecular Weight | 216.04 g/mol | [6] |

| Appearance | Solid (predicted) | [6] |

| Predicted Solubility | Low in aqueous media | Inferred from structure |

| Structure | Dichloro and difluoro substituted quinoline | [6] |

Comprehensive Solubility Profiling

Understanding solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer. This mimics the conditions of many high-throughput screening assays and is valuable for early discovery.[8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period and is the gold standard for pre-formulation studies.[8]

The following workflow outlines the process for determining both.

Caption: Overall workflow for solubility and stability characterization.

Prerequisite: Analytical Method Development (RP-HPLC)

A reliable analytical method is essential for quantification. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is standard for aromatic compounds like quinolines.[9][10][11]

Protocol 2.1: RP-HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for non-polar to moderately polar compounds.[10][12]

-

Mobile Phase Optimization:

-

Prepare Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

-

Prepare Mobile Phase B: Acetonitrile.

-

Begin with a gradient elution (e.g., 30-90% B over 10 minutes) to determine the approximate retention time.

-

Refine the gradient or switch to an isocratic method to achieve a sharp, symmetrical peak with a retention time between 3-10 minutes.[12] A common starting point for quinolones is a ratio around 70:30 (A:B).[9]

-

-

Wavelength Selection: Dissolve the compound in the mobile phase and scan using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). For quinolones, this is often in the 270-300 nm range.[11][13]

-

Standard Curve: Prepare a stock solution (e.g., 1 mg/mL in Acetonitrile). Create a series of dilutions (e.g., 1-100 µg/mL) and inject them to generate a calibration curve. Ensure the correlation coefficient (r²) is >0.999.

Protocol: Kinetic Solubility Assay

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer upon addition from a DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), for example, 10 mM.

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock to the first well and perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking for 2 hours. This period allows for precipitation to occur.[8]

-

Precipitation Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.

-

Quantification: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is reported as the kinetic solubility.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound. This method is considered the "gold standard".[7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess pH-dependent solubility.[14]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Saturation is confirmed by the visible presence of undissolved solid.[7]

-

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid material. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with the mobile phase and analyze its concentration using the pre-developed and validated RP-HPLC method (Protocol 2.1).

-

Data Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Expected Solubility Data Summary

| Assay Type | Buffer System | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS (pH 7.4) | 25 | [Experimental Value] |

| Thermodynamic | SGF (pH 1.2) | 37 | [Experimental Value] |

| Thermodynamic | Acetate (pH 4.5) | 37 | [Experimental Value] |

| Thermodynamic | Phosphate (pH 6.8) | 37 | [Experimental Value] |

Stability Assessment and Forced Degradation

Stability testing is critical to identify potential degradation pathways and to develop an analytical method that can accurately measure the active compound in the presence of its degradants. Forced degradation, or stress testing, is the cornerstone of this process.[3][5] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.[5]

Caption: Decision logic for forced degradation stress testing.

Protocol: Forced Degradation Studies

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample is stored under normal conditions.

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Heat at 60-80°C for several hours.

-

Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours).

-

Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 M NaOH.

-

Maintain at room temperature, as base-catalyzed degradation is often rapid.

-

Withdraw samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂).[12]

-

Keep at room temperature and protected from light.

-

Withdraw samples at various time points. The reaction can be quenched by adding a small amount of a reducing agent if necessary, or simply diluted for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Also, expose a solution of the compound to the same heat.

-

Test at specified time points.

-

-

Photolytic Degradation:

-

Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[4]

-

A parallel control sample should be wrapped in aluminum foil to exclude light.

-

Development of a Stability-Indicating Method

The core principle of a stability-indicating method is its ability to separate the parent drug peak from all degradation product peaks, process impurities, and excipients.

Methodology:

-

Analyze Stressed Samples: Inject all samples from the forced degradation studies (Protocol 3.1) into the HPLC system using the initial method (Protocol 2.1).

-

Evaluate Peak Purity: Use a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector to assess the peak purity of the parent compound in each chromatogram. A "pure" peak will have a consistent spectrum across its entire width. The presence of co-eluting degradants will be indicated by a poor peak purity index.

-

Method Optimization: If any degradation products co-elute with the parent peak or with each other, the HPLC method must be re-optimized. This is an iterative process:

-

Modify the mobile phase gradient (make it shallower to increase separation).

-

Change the mobile phase pH (can significantly alter the retention of ionizable degradants).

-

Try a different column chemistry (e.g., Phenyl-Hexyl or Cyano).

-

-

Validation: Once the method can successfully separate all peaks, it is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Expected Stability Data Summary

| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Control | N/A | 24 h | [>99%] | [<1%] | 0 |

| Acid Hydrolysis | 0.1 M HCl | 24 h | [Experimental Value] | [Experimental Value] | [Count] |

| Base Hydrolysis | 0.1 M NaOH | 4 h | [Experimental Value] | [Experimental Value] | [Count] |

| Oxidation | 3% H₂O₂ | 8 h | [Experimental Value] | [Experimental Value] | [Count] |

| Thermal (Solid) | 80°C | 48 h | [Experimental Value] | [Experimental Value] | [Count] |

| Photolytic | ICH Q1B | - | [Experimental Value] | [Experimental Value] | [Count] |

Conclusion

This technical guide provides a robust, field-proven framework for the comprehensive solubility and stability characterization of this compound. By integrating systematic experimental protocols with a clear rationale, this document empowers researchers to generate the high-quality, reliable data essential for advancing promising but challenging compounds through the drug development pipeline. The emphasis on developing a validated, stability-indicating analytical method ensures that the data generated is specific, accurate, and suitable for regulatory scrutiny. This foundational knowledge is critical for making informed decisions in formulation development, toxicological studies, and ultimately, clinical evaluation.

References

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).

- Vishnuraj, A. R., Gurupadayya, B. M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56.

- (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing.

- (n.d.). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. NIH National Library of Medicine.

- (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Prime Scholars Library.

- (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.

- (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.

- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.

- (n.d.). 3,4-Dichloro-8-fluoroquinoline. Sigma-Aldrich.

- (2016). Forced Degradation Studies. MedCrave online.

- (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

- (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.

- (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.

- (2016). Forced Degradation Studies. SciSpace.

- (n.d.). 3,4-DIchloro-5-fluoro-quinoline. BLD Pharm.

- de Alvarenga Junior, B. R., & Lajarim Carneiro, R. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(20), 3804.

- Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace.

- (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.

- (n.d.). Physicochemical properties of the new fluoroquinolones. ResearchGate.

- (n.d.). This compound. Benchchem.

- (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. PubChem.

- (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central.

- (n.d.). 3,4-Dichloro-8-fluoroquinoline. Sigma-Aldrich.

- (n.d.). 4,5-Dichloroquinoline. PubChem.

- (n.d.). 3,4-Dichlorobenzotrifluoride. PubChem.

- (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). NCBI.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dichloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 12. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. primescholars.com [primescholars.com]

- 14. dissolutiontech.com [dissolutiontech.com]

Quantum chemical calculations on 3,4-Dichloro-5,8-difluoroquinoline

An In-Depth Technical Guide to Quantum Chemical Calculations on 3,4-Dichloro-5,8-difluoroquinoline: A Roadmap for Drug Discovery

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heavily halogenated heterocyclic compound with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document serves as a practical roadmap, detailing the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. By explaining the causality behind methodological choices—from functional and basis set selection to the interpretation of key quantum chemical descriptors—this guide empowers research teams to predict molecular behavior, inform synthetic strategies, and accelerate the rational design of novel therapeutics. We present a self-validating computational protocol, from initial structure optimization to the advanced analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), underscoring the indispensable role of in silico techniques in modern drug discovery.

Introduction: The Strategic Value of Halogenated Quinolines

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic bioactive molecules.[1] Its rigid, bicyclic aromatic framework provides an ideal scaffold for presenting functional groups in a well-defined three-dimensional orientation, enabling specific and high-affinity interactions with biological targets.[2] Consequently, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1]

The Role of Halogenation in Modulating Drug-Like Properties

Halogenation is a powerful and widely used strategy in drug design to fine-tune the physicochemical properties of a lead compound. The introduction of chlorine and fluorine atoms, as seen in this compound, can profoundly influence a molecule's behavior in a biological system[2]:

-

Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and reach intracellular targets.

-

Metabolic Stability: The presence of strong carbon-halogen bonds can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as "halogen bonds" with protein receptors, which can significantly enhance binding affinity and selectivity.[2]

Rationale for Investigating this compound

The specific substitution pattern of this compound presents a unique case for investigation. The dense placement of four halogen atoms with differing electronegativity and size (two chlorines on the pyridine ring and two fluorines on the benzene ring) suggests a complex interplay of electronic and steric effects. This unique arrangement makes it a compelling candidate for developing novel therapeutic agents, necessitating a deep understanding of its intrinsic properties before committing to extensive synthetic and biological testing.

The Predictive Power of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the drug discovery pipeline.[3][4] These in silico methods allow us to build a detailed molecular portrait, predicting a wide range of properties before the molecule is ever synthesized.[5] This computational pre-screening saves significant time and resources by identifying promising candidates and flagging potential liabilities early in the development process.[6][7]

Theoretical Framework and Computational Methodology

The reliability of any computational study hinges on the appropriateness of its theoretical foundation. The choices of method and basis set are not arbitrary; they are dictated by the need to balance computational cost with the accuracy required to describe the system's chemistry.

Method Selection: Density Functional Theory (DFT)

For a molecule like this compound, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency. We recommend the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. B3LYP has a long-standing track record of providing reliable results for the geometries, vibrational frequencies, and electronic properties of organic molecules, including halogenated systems.[8]

Basis Set Selection: Pople Style 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing multiple electronegative halogen atoms, a flexible and robust basis set is crucial. The 6-311++G(d,p) basis set is an excellent choice for the following reasons:

-

Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, providing high flexibility.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.

-

Polarization Functions (d,p): The (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogens. These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.

Key Quantum Chemical Descriptors for Drug Design

Our computational protocol will focus on calculating a set of descriptors that provide direct insight into the molecule's potential as a drug candidate:

-

Optimized Geometry: Determines the most stable 3D conformation, bond lengths, and angles.

-

Vibrational Frequencies: Confirms the optimized structure is a true energy minimum and predicts the infrared (IR) spectrum.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. Their energy gap (ΔE) is an indicator of kinetic stability.[9]

-

Molecular Electrostatic Potential (MEP): This maps the electron density onto the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions and sites of reactivity.[10]

Step-by-Step Computational Protocol

This section provides a detailed, self-validating workflow for performing the quantum chemical calculations.

Mandatory Visualization: Computational Workflow

Caption: A streamlined workflow for DFT calculations on this compound.

Protocol 3.1: Geometry Optimization

-

Input Structure: Build the 3D structure of this compound using molecular modeling software.

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Keywords/Input: Specify the calculation type as Opt (Optimization). Set the method to B3LYP and the basis set to 6-311++G(d,p).

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the configuration with the lowest possible potential energy.

-

Convergence: Ensure the optimization job converges successfully according to the software's default criteria.

Protocol 3.2: Vibrational Frequency Analysis

-

Input Structure: Use the optimized geometry from the previous step.

-

Keywords/Input: Specify the calculation type as Freq. Use the same method (B3LYP) and basis set (6-311++G(d,p)).

-

Execution: Run the calculation.

-

Validation: Upon completion, check the output file for the number of imaginary frequencies. A true energy minimum must have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized.

Protocol 3.3: Electronic Property Calculation

-

Input Structure: Use the validated, optimized geometry.

-

Keywords/Input: Perform a single-point energy calculation. Ensure keywords are included to generate the necessary output for FMO and MEP analysis (e.g., pop=full for population analysis).

-

Post-Processing: Use visualization software (e.g., GaussView, Chemcraft) to read the output file (e.g., .chk, .log) and generate visualizations of the HOMO, LUMO, and the MEP surface.

Analysis and Interpretation of Simulated Results

This section presents the type of quantitative data expected from the described protocols.

Optimized Molecular Geometry

The calculations will yield precise bond lengths and angles. This data is foundational for understanding the steric environment and is the required input for subsequent studies like molecular docking.

Table 1: Predicted Geometrical Parameters (Illustrative)

| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C(3)-Cl | 1.745 | Bond Angle | C(2)-C(3)-C(4) | 120.5 |

| Bond Length | C(4)-Cl | 1.739 | Bond Angle | C(3)-C(4)-C(4a) | 121.0 |

| Bond Length | C(5)-F | 1.351 | Bond Angle | C(4a)-C(5)-C(6) | 119.8 |

| Bond Length | C(8)-F | 1.355 | Bond Angle | C(7)-C(8)-N(1) | 118.9 |

Note: These values are illustrative examples of typical outputs.

Frontier Molecular Orbitals (FMOs)

The FMO analysis provides critical insights into the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[9] The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 2: Predicted FMO Properties (Illustrative)

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron Donating Capability |

| ELUMO | -2.15 | Electron Accepting Capability |

| Energy Gap (ΔE) | 4.70 | High Kinetic Stability |

Note: These values are illustrative examples of typical outputs.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a powerful tool for predicting intermolecular interactions.[11] The color-coded map reveals the charge distribution:

-

Red/Yellow: Electron-rich regions (negative potential), prone to electrophilic attack. In this molecule, this is expected around the nitrogen atom's lone pair.

-

Blue: Electron-poor regions (positive potential), prone to nucleophilic attack. This is expected around the hydrogen atoms.

-

Green: Neutral regions.

This analysis is vital for understanding how the molecule might interact with a protein's active site.

Implications for Drug Development

The true value of these calculations lies in their direct application to the drug discovery process.

Mandatory Visualization: From Calculation to Application

Caption: The application of quantum chemical data to key stages of drug development.

Guiding Synthesis and Reactivity

The FMO and MEP analyses provide a reactivity map of the molecule.[12] By identifying the most nucleophilic and electrophilic sites, computational results can guide synthetic chemists in planning derivatization strategies to build structure-activity relationships (SAR).

Early-Stage ADMET Prediction

Quantum chemical descriptors contribute to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6] For example, properties derived from the electronic structure can be used in Quantitative Structure-Activity Relationship (QSAR) models to forecast metrics like membrane permeability and metabolic stability.

Foundational Input for Molecular Docking

Perhaps the most critical application is providing a high-quality input for molecular docking studies.[13][14] An accurately optimized geometry and a precise description of the electrostatic potential are prerequisites for successfully predicting how a ligand will bind to its protein target.[15] This enables large-scale virtual screening campaigns to identify the most promising candidates for synthesis and biological evaluation.[7]

Conclusion

The quantum chemical investigation of this compound is not merely a theoretical exercise; it is a strategic imperative for unlocking its therapeutic potential. The DFT-based protocol detailed in this guide provides a robust, reliable, and scientifically-grounded framework for characterizing this promising molecule. By systematically calculating and interpreting its geometric, electronic, and reactive properties, research organizations can make data-driven decisions, de-risk their development programs, and ultimately accelerate the journey from computational concept to clinical candidate.

References

- Vertex AI Search. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central.

- Ineos Oxford Institute. (n.d.). Computational chemistry for drug development.

- NeuroQuantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.

- SteerOn Research. (n.d.). The Role of Computational Chemistry in Accelerating Drug Discovery.

- BenchChem. (n.d.). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.

- Iraqi HTML Journal of Applied Pharmaceutical Sciences. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent.

- PubMed. (n.d.). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.

- ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.

- PubMed Central. (n.d.). Computational Methods in Drug Discovery.

- Patsnap Synapse. (n.d.). What are computational methods in drug discovery?

- Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a.

- PubMed Central. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- ResearchGate. (2025). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent.

- BenchChem. (n.d.). This compound.

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

- Chemistry World. (2026). The future of total synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 4. neuroquantology.com [neuroquantology.com]

- 5. What are computational methods in drug discovery? [synapse.patsnap.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis evolution: from structure confirmation to efficient drug discovery routes | Chemistry World [chemistryworld.com]

- 13. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 3,4-Dichloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the quinoline ring system can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1] Halogenation can enhance lipophilicity, improve metabolic stability by blocking sites of enzymatic degradation, and modulate electronic properties to fine-tune binding affinity to biological targets.[1]